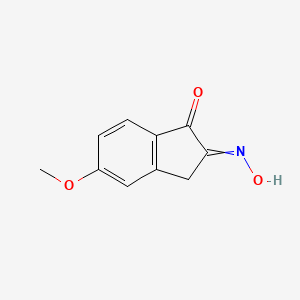

5-Methoxyindan-1,2-dione-2-oxime

Description

5-Methoxyindan-1,2-dione-2-oxime is a bicyclic aromatic compound featuring an indan backbone substituted with a methoxy group at the 5-position and an oxime moiety at the 2-keto position.

Key structural attributes include:

- Indan core: A fused benzene and cyclopentane ring system.

- Methoxy substitution: Enhances electron-donating properties, influencing reactivity and biological activity.

Synthesis likely involves oxime formation via reaction of 5-Methoxyindan-1,2-dione with hydroxylamine under acidic or basic conditions, analogous to methods for related oximes (e.g., 1-(4-(Phenylthio)phenyl)-octan-1,2-dione-2-oxime) . Purification via column chromatography and characterization by NMR, IR, and MS are standard, as seen in similar indole and indan derivatives .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-hydroxyimino-5-methoxy-3H-inden-1-one |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-13)10(8)12/h2-4,13H,5H2,1H3 |

InChI Key |

RYSYQAKPMLRTDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=NO)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological and Functional Differences

- 5-Methoxyindole-2-carboxylic acid derivatives : These compounds are pharmacologically screened for antimicrobial or antitumor activity, with purity prioritized over yield .

- 5-Methoxyisatin: Known for antimicrobial properties due to its electron-deficient lactam ring, contrasting with the oxime’s nucleophilic reactivity .

- 5-Methoxy-6-methyl-2-aminoindan: Demonstrates serotonergic activity similar to MDMA but with reduced neurotoxicity, suggesting the indan scaffold’s utility in CNS drug design .

- Arylthio-oxime derivatives : Used in agrochemical research, highlighting the versatility of oxime groups in diverse applications .

Hypothesized Activity of 5-Methoxyindan-1,2-dione-2-oxime : Based on structural parallels, this compound may exhibit metal-chelating behavior (via oxime) or CNS modulation (via methoxy-indan core), though empirical data is lacking.

Q & A

Basic: What are the recommended strategies for synthesizing 5-Methoxyindan-1,2-dione-2-oxime?

Methodological Answer:

Synthesis of this compound involves modifying indane derivatives. A plausible route includes:

Starting Material : Begin with 5-methoxyindane derivatives (e.g., 5-Methoxy-2,3-dihydro-1H-inden-2-amine) as precursors .

Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to convert the amine group to a dione structure .

Oxime Formation : React the dione intermediate with hydroxylamine (NH₂OH) under controlled pH (e.g., acetic acid buffer) to introduce the oxime moiety .

Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis (mp) and elemental analysis (EA) .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃), dione (C=O), and oxime (-NOH) groups. Compare with PubChem data for analogous indane derivatives .

- IR Spectroscopy : Identify characteristic peaks: ~1670 cm⁻¹ (C=O stretch), ~3200 cm⁻¹ (N-OH stretch) .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research-grade samples) .

- Melting Point : Compare observed mp with literature values (e.g., 199–201°C for structurally related methoxyindoles) .

Advanced: How do reaction conditions influence the tautomeric equilibrium of this compound?

Methodological Answer:

The oxime group exhibits keto-enol tautomerism, which is sensitive to:

pH : Acidic conditions favor the keto form (C=O), while basic conditions stabilize the enol form (C-OH) .

Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance enol stabilization via hydrogen bonding .

Experimental Design :

- Use UV-Vis spectroscopy to monitor tautomeric shifts at varying pH (2–12).

- Compare DFT calculations (e.g., Gaussian software) with experimental data to validate equilibrium constants .

Advanced: How can contradictory data on biological activity of 5-Methoxyindan derivatives be resolved?

Methodological Answer:

Contradictions often arise from:

Purity Variability : Impurities in synthesis (e.g., unreacted amines) may skew bioassay results. Validate purity via LC-MS before testing .

Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect activity. Standardize protocols using OECD guidelines .

Structural Analogues : Compare results with structurally defined derivatives (e.g., 5-Methoxyindole-2-carboxylic acid ethyl ester) to isolate functional group contributions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Store below -20°C in airtight containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/organic vapor exposure .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for organic waste .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .

Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMF) on reaction pathways using GROMACS .

Validation : Cross-check predictions with experimental kinetics (e.g., rate constants for reactions with amines or thiols) .

Basic: How can researchers optimize yields in large-scale synthesis of this compound?

Methodological Answer:

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate oxime formation .

- Solvent Choice : Opt for ethanol/water mixtures to enhance solubility and reduce side reactions .

- Scale-Up : Gradually increase batch size (e.g., 1g → 10g) while monitoring exothermic reactions via calorimetry .

Advanced: What spectroscopic techniques differentiate this compound from its regioisomers?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in ¹H NMR caused by methoxy and oxime proximity .

- X-Ray Crystallography : Resolve tautomeric ambiguity by determining crystal structures (e.g., compare with 5-Methoxy-3-(2-hydroxyethyl)indole derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., [M+H]⁺ = 220.0845 for C₁₀H₁₀NO₃) .

Basic: What are the documented biological targets of structurally related 5-Methoxyindan derivatives?

Methodological Answer:

- Enzyme Inhibition : Some derivatives inhibit cytochrome P450 enzymes (e.g., CYP3A4) .

- Receptor Binding : Analogues like 5-Methoxytryptophol interact with serotonin receptors (5-HT₁A) .

Experimental Design : - Use radioligand binding assays (e.g., ³H-5-HT for serotonin receptors) .

- Validate specificity via knockout cell lines or competitive antagonists .

Advanced: How do steric and electronic effects influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Steric Effects : Bulky substituents near the oxime group reduce hydrolysis rates. Compare with unsubstituted indan diones .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) destabilize the oxime via inductive effects. Use Hammett plots to quantify substituent effects .

Stability Testing : - Conduct accelerated degradation studies (pH 1–13, 40°C) and analyze via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.